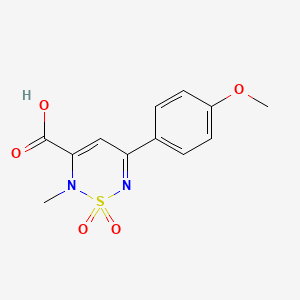

![molecular formula C16H12ClFN4O4S B4621832 N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)

N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Descripción general

Descripción

N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide is a compound that may serve as a significant precursor in synthesizing various heterocyclic compounds due to the presence of reactive functional groups that facilitate multiple chemical transformations. The related chemical structures and reactivity patterns suggest its utility in creating diverse libraries of compounds for potential applications in drug discovery and material science.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with a similar substitution pattern, has been used as a multireactive starting material for heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles through immobilization on polymer supports followed by cyclization processes (Soňa Křupková et al., 2013). This methodology can be adapted for the synthesis of N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide, considering the similar reactivity of the nitro, sulfonyl, and chloro substituents.

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and sulfonyl moieties has been extensively studied, highlighting the impact of substituents on the molecular conformation and electronic distribution. For example, studies on related sulfonamides demonstrate how substituents affect the hydrogen-bonding patterns and crystal packing, which in turn influence the physical and chemical properties of these molecules (H. Purandara et al., 2018).

Chemical Reactions and Properties

N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide can participate in various chemical reactions typical for its functional groups. For instance, nitrobenzenesulfonamides have been utilized as electrophilic nitrogen sources in the diamination of enones, showcasing the versatility of the nitro and sulfonyl groups in synthetic chemistry (Wei Pei et al., 2003). These reactions highlight the compound's reactivity towards nucleophilic substitution, cyclization, and addition reactions.

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

The compound and its derivatives have been pivotal in the development of novel synthesis methods for heterocyclic compounds. For instance, the reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols results in [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition against human carbonic anhydrases, highlighting its potential in therapeutic applications (Sapegin et al., 2018). Furthermore, 4-chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, has been demonstrated as a versatile building block for solid-phase synthesis of various heterocyclic scaffolds, underscoring its importance in the synthesis of nitrogenous cycles with significant drug discovery implications (Křupková et al., 2013).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, sulfonamide derivatives, including those structurally related to N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide, have shown significant bioactivity. For example, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, indicating the role of the sulfonamide derivative in governing the interaction with DNA and demonstrating potential therapeutic applications (González-Álvarez et al., 2013).

Chemical Synthesis and Characterization

Research has also been focused on the synthesis and characterization of related compounds, providing valuable insights into their structural and electronic properties. For example, the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule have been reported, offering detailed insights into its structure, properties, and interactions at the molecular level (Murthy et al., 2018).

Propiedades

IUPAC Name |

N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O4S/c17-14-10-21(9-11-3-1-2-4-15(11)18)19-16(14)20-27(25,26)13-7-5-12(6-8-13)22(23)24/h1-8,10H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJCIHZSFFWRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)

![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)

![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)

![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)